Bienvenue dans la boutique en ligne BenchChem!

Spiro[indoline-3,3'-piperidin]-2-one

Antiproliferative Activity Breast Cancer Kinase Inhibition

Spiro[indoline-3,3'-piperidin]-2-one is a conformationally constrained spirocyclic oxindole featuring a unique 3,3'-piperidine junction. This scaffold serves as the core pharmacophore for a clinically significant class of anticancer and antiviral agents, where the spiro carbon imposes a well-defined geometry critical for target engagement.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8737299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indoline-3,3'-piperidin]-2-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)C3=CC=CC=C3NC2=O
InChIInChI=1S/C12H14N2O/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)
InChIKeySVSIGYKHPRVZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[indoline-3,3'-piperidin]-2-one: Core Scaffold Identity and Procurement Context


Spiro[indoline-3,3'-piperidin]-2-one is a conformationally constrained spirocyclic oxindole featuring a unique 3,3'-piperidine junction. This scaffold serves as the core pharmacophore for a clinically significant class of anticancer and antiviral agents, where the spiro carbon imposes a well-defined geometry critical for target engagement [1]. In contrast to its 3,4'-piperidine regioisomer—which has been exploited in EGFR and c-Met inhibitor programs—the 3,3'-junction enforces a distinct spatial orientation of hydrogen bond donor/acceptor vectors, directly modulating kinase selectivity profiles [2]. The compound is commercially available as both the free base (MW 202.25 g/mol, C12H14N2O) and the hydrochloride salt (CAS 320772-89-2), with the salt form enhancing aqueous solubility for biochemical assay development [3]. Its role as the unsubstituted progenitor of the dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione series, which has demonstrated superior antiproliferative potency over sunitinib and 5-fluorouracil, establishes it as a high-value starting material for structure-activity relationship (SAR) investigations and derivative synthesis [1].

Why Spiro-Junction Regioisomers Cannot Substitute for Spiro[indoline-3,3'-piperidin]-2-one in Analog Programs


Substituting the 3,3'-spiro core with a 3,4'-spiro or alternative spirocyclic oxindole is not pharmacologically neutral. The spiro junction defines the dihedral angle between the indolin-2-one ring system and the piperidine nitrogen, directly dictating the orientation of key hydrogen bond interactions within kinase ATP-binding pockets [1]. In the dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] series, the 3,3'-spiropiperidine substructure is essential for the observed multi-targeted inhibition of EGFR and VEGFR-2, a dual mechanism not replicated by the 3,4'-regioisomeric c-Met series [2]. Furthermore, the unsubstituted Spiro[indoline-3,3'-piperidin]-2-one core presents two chemically distinct amine functionalities (indoline NH and piperidine NH) that allow for orthogonal functionalization, a synthetic handle that is geometrically inaccessible in the 3,4'-series without compromising target affinity [3]. Generic substitution with the more widely reported 3,4'-spiro scaffold therefore risks both a loss of pre-organized target geometry and a limitation in derivatizable vectors, directly undermining SAR-driven lead optimization campaigns.

Quantitative Differential Evidence for Spiro[indoline-3,3'-piperidin]-2-one and its Direct Analogues


Dispiro Analogue (6m) vs. 5-Fluorouracil and Sunitinib in MCF7 Breast Cancer Cells

The dispiro analogue 6m, synthesized directly from a Spiro[indoline-3,3'-piperidin]-2-one precursor, demonstrates an IC50 of 3.597 µM against the MCF7 breast cancer cell line, making it 5.5-fold more potent than 5-fluorouracil (IC50 = 19.787 µM) and 1.1-fold more potent than the multi-kinase inhibitor sunitinib (IC50 = 3.970 µM) in a head-to-head MTT assay [1]. This superior potency is attributed to its multi-targeted inhibition of both EGFR and VEGFR-2, a dual mechanism confirmed by enzymatic assays in the same study [1].

Antiproliferative Activity Breast Cancer Kinase Inhibition

Dispiro Analogue (6m) vs. 5-Fluorouracil in A431 Epidermoid Carcinoma Cells

In the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, compound 6m exhibits an IC50 of 2.434 µM, representing a 9.6-fold improvement in potency compared to 5-fluorouracil (IC50 = 23.44 µM) [1]. This confirms that the spiro[indoline-3,3'-piperidin] pharmacophore engages EGFR-driven pathways with high efficiency.

Skin Cancer EGFR Inhibition Selectivity Index

Anti-SARS-CoV-2 Potency of Dispiro Analogue (6f) vs. Chloroquine and Hydroxychloroquine

Compound 6f, another derivative of the 3,3'-spiro core, demonstrated an anti-SARS-CoV-2 potency that is approximately 3.3 times greater than chloroquine and 4.8 times greater than hydroxychloroquine in a Vero E6 cell viral infection model [1]. This was measured by CC50/IC50 ratios, confirming that the core scaffold is amenable to antiviral drug discovery programs.

Antiviral Activity SARS-CoV-2 Viral Entry Inhibition

Regioisomeric Differentiation: 3,3'-Spiro vs. 3,4'-Spiro c-Met Kinase Binding

A key differentiation emerges from binding mode analysis. The 3,4'-spiro[indoline-3,4'-piperidine]-2-one series was designed to inhibit c-Met kinase through a specific hydrogen bond network [2]. In contrast, the dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] series, which contains the 3,3'-spiro junction, achieves multi-targeted inhibition of EGFR and VEGFR-2, a kinase selectivity profile that the 3,4'-regioisomer cannot replicate [1]. The 3,3'-junction orients the piperidine nitrogen away from the c-Met hinge region, reducing c-Met affinity, while enhancing dual EGFR/VEGFR-2 engagement [1][2].

Kinase Selectivity Regioisomer Profiling Drug Design

Application Scenarios for Spiro[indoline-3,3'-piperidin]-2-one Procurement


Lead Optimization for Dual EGFR/VEGFR-2 Anticancer Agents

Based on the evidence that the dispiro analogue 6m (built on the Spiro[indoline-3,3'-piperidin]-2-one core) is 5.5-fold more potent than 5-fluorouracil in MCF7 cells and 9.6-fold more potent in A431 cells [1], this compound is the scaffold of choice for medicinal chemistry teams hunting for next-generation, dual-targeting chemotherapy leads. Procurement of the unsubstituted core allows for systematic SAR exploration of the N1, C5, and piperidine N-substituents.

Antiviral Drug Discovery for Coronavirus Family Targets

The demonstration that the 3,3'-spiro-derived compound 6f is 3.3x more potent than chloroquine and 4.8x more potent than hydroxychloroquine in a SARS-CoV-2 Vero E6 model [1] justifies the stockpiling of the core scaffold for pandemic-preparedness research. Its unique spiro junction geometry provides a novel chemical starting point for host- or virus-targeted inhibitors.

Insecticidal Discovery Programs Targeting GABA Receptors

The Syngenta patent family (e.g., WO-03106457-A1) explicitly claims spiroindolinepiperidine derivatives, encompassing the 3,3'-spiro system, as insecticidal, acaricidal, and nematicidal agents [2]. The rigid spiro framework is known to interact with invertebrate GABA receptors. Procuring the core scaffold enables agricultural chemistry teams to derivatize and screen for novel crop protection leads.

Chemical Biology Tool for Probing Kinase Selectivity

The divergent selectivity between the 3,3'-spiro series (EGFR/VEGFR-2) and the 3,4'-spiro series (c-Met) makes Spiro[indoline-3,3'-piperidin]-2-one a valuable chemical probe [1][3]. Sourcing the compound allows researchers to generate target-engagement tools that help deconvolute biological signaling pathways without confounding off-target activity on c-Met.

Quote Request

Request a Quote for Spiro[indoline-3,3'-piperidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.